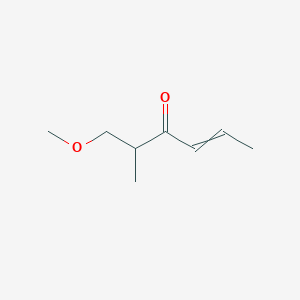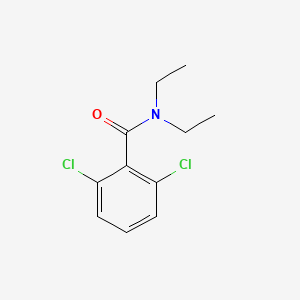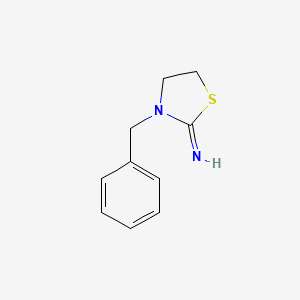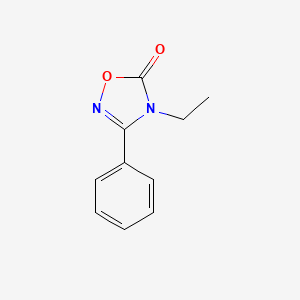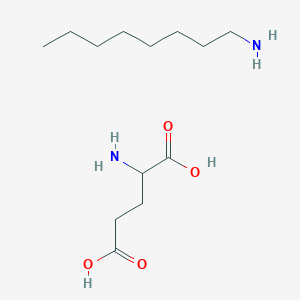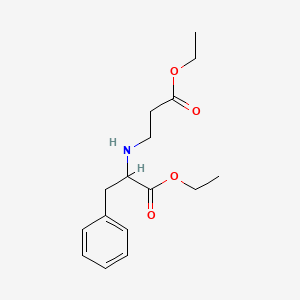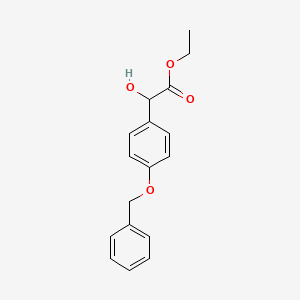![molecular formula C18H14Cl4O6 B14722461 Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate CAS No. 5676-21-1](/img/structure/B14722461.png)
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is an organic compound with the molecular formula C18H14Cl4O6 It is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an oxalate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
2C8H6Cl2OCH2CH2OH+(COCl)2→C18H14Cl4O6+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution Reactions: The chlorine atoms in the 2,4-dichlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release 2-(2,4-dichlorophenoxy)ethanol, which may interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can affect cellular processes through its reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Similar structure but with trichlorophenyl groups.
Bis(2,4-dichlorophenyl) oxalate: Similar structure but with dichlorophenyl groups.
Uniqueness
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is unique due to the presence of the 2-(2,4-dichlorophenoxy)ethyl groups, which impart specific chemical and physical properties
Propriétés
Numéro CAS |
5676-21-1 |
|---|---|
Formule moléculaire |
C18H14Cl4O6 |
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
bis[2-(2,4-dichlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H14Cl4O6/c19-11-1-3-15(13(21)9-11)25-5-7-27-17(23)18(24)28-8-6-26-16-4-2-12(20)10-14(16)22/h1-4,9-10H,5-8H2 |
Clé InChI |
MNKHUKCJIICUQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)C(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


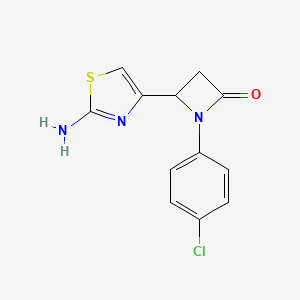
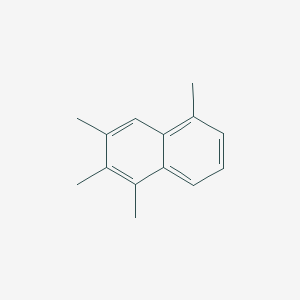

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
